Superior Stability in Molecular Dynamics Simulations Compared to Cordioside
In molecular dynamics (MD) simulations assessing the stability of phytoconstituents in complex with SARS-CoV-2 protein, Cordifolioside A demonstrated greater stability than Cordioside, a structurally related norditerpene furan glycoside from the same plant [1]. This stability was maintained throughout the 100 ns simulation time, suggesting that Cordifolioside A forms a more durable and reliable interaction with the protein target than Cordioside [1].
| Evidence Dimension | Molecular dynamics simulation stability |
|---|---|
| Target Compound Data | Cordifolioside A: Stable complex throughout 100 ns MD simulation |
| Comparator Or Baseline | Cordioside: Less stable complex over 100 ns MD simulation |
| Quantified Difference | Cordifolioside A > Cordioside in stability (qualitative assessment from simulation trajectory) |
| Conditions | In silico; MM/GBSA calculations and 100 ns MD simulations on SARS-CoV-2 spike protein complex |
Why This Matters
This superior stability in silico indicates a potentially more reliable binding profile, making Cordifolioside A a more promising lead candidate for further in vitro and in vivo validation against this specific target.
- [1] Rao, P. P., et al. (2023). In silico Exploration of Dakshina Kannada Medicinal Plants as Anti-SARS-CoV-2 Agents by Molecular Docking and Simulation Approaches. Letters in Drug Design & Discovery, 20(10). DOI: 10.2174/1570180819666220510120333 View Source
